PROTAC ERR|A Degrader-1

ERRα degradation PROTAC efficacy MDM2 E3 ligase

Researchers requiring acute ERRα loss-of-function without genetic knockout face limited chemical tools. PROTAC ERRα Degrader-1 addresses this by recruiting MDM2 E3 ligase for ubiquitin-proteasome degradation at sub-micromolar concentrations (robust degradation at 30 nM). • Distinct (E)-cyanoacrylamide ERRα-binding scaffold yields unique degradation selectivity vs. ERRβ/ERRγ isoforms. • Enables concurrent p53 stabilization as an ancillary readout, valuable for ERRα/p53 crosstalk studies. • Serves as reference for SAR campaigns optimizing linker length and E3 ligase compatibility. Supplied at ≥98% purity with batch-to-batch quality control; global shipping under ambient conditions.

Molecular Formula C54H49Cl2F6N7O8
Molecular Weight 1108.9174
CAS No. 2306388-84-9
Cat. No. B607366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ERR|A Degrader-1
CAS2306388-84-9
SynonymsERRα Degrader-1
Molecular FormulaC54H49Cl2F6N7O8
Molecular Weight1108.9174
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
InChIInChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1
InChIKeyZVQCWVLBPYOZNC-XNCCLBLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAC ERRα Degrader-1: Baseline Characterization


PROTAC ERRα Degrader-1 (CAS 2306388-84-9) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome system (UPS)-mediated degradation of estrogen-related receptor alpha (ERRα, NR3B1). The compound comprises three functional modules: an ERRα-binding warhead, a polyethylene glycol-based linker, and an MDM2-recruiting ligand that engages the MDM2 E3 ubiquitin ligase [1]. With a molecular weight of 1108.91 Da and molecular formula C₅₄H₄₉Cl₂F₆N₇O₈, PROTAC ERRα Degrader-1 was developed as a chemical biology tool to dissect ERRα-dependent transcriptional programs in cancer metabolism, mitochondrial biogenesis, and endocrine-related malignancies [1]. The compound is available from multiple commercial suppliers at purities typically ≥98%, though sourcing decisions should consider batch-to-batch consistency in degradation efficiency given the complexity of PROTAC molecules.

Degradation Workflow
UPS-mediated ERRα degradation studies
E3 Ligase Context
MDM2 E3 ligase recruitment mechanism
Isoform Selectivity
ERR isoform selectivity data requires review

PROTAC ERRα Degrader-1: Functional Interchangeability Limitations


ERRα-targeting PROTACs cannot be treated as interchangeable chemical biology tools due to fundamental differences in E3 ligase recruitment, ternary complex geometry, and resultant degradation cooperativity. PROTAC ERRα Degrader-1 recruits the MDM2 E3 ligase, whereas alternative ERRα degraders such as PROTAC ERRα Degrader-3 recruit the von Hippel-Lindau (VHL) E3 ligase . The choice of E3 ligase dictates tissue-specific expression constraints (MDM2 is ubiquitously expressed but frequently amplified in cancers; VHL expression varies substantially across tissues), linker-dependent degradation efficiency (DC₅₀ values can differ by orders of magnitude between MDM2- and VHL-based PROTACs targeting the same protein), and susceptibility to resistance mechanisms (MDM2 amplification or p53 mutational status may modulate degradation efficacy). Furthermore, PROTAC ERRα Degrader-1 incorporates a distinct (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide ERRα-binding scaffold that differs fundamentally from the ligand chemotypes employed in other ERRα PROTACs, producing different degradation selectivity profiles against ERRβ and ERRγ isoforms [1]. These cumulative structural and mechanistic divergences render direct functional substitution scientifically unsound without parallel head-to-head validation.

E3 ligase shift

MDM2 vs. VHL recruitment may alter degradation efficiency across cell models and p53 backgrounds.

Warhead divergence

Cyanoacrylamide scaffold vs. alternative ERRα ligands can modify degradation cooperativity and selectivity profiles.

Missing selectivity data

No published ERRβ/ERRγ counter-screening limits assumption of isoform selectivity equivalence.

PROTAC ERRα Degrader-1: Comparative Evidence


Fixed-Concentration Degradation Efficiency

At a fixed concentration of 30 nM, PROTAC ERRα Degrader-1 (designated compound 6c in the original characterization study) achieves >80% degradation of ERRα protein in cellular assays [1]. PROTAC ERRα Degrader-3, a VHL-recruiting ERRα degrader, achieves a qualitatively similar >80% degradation of ERRα protein at the identical 30 nM concentration . No quantitative DC₅₀ values are available in the public domain for PROTAC ERRα Degrader-1 to enable direct potency ranking; the 30 nM single-point data serve as the only published benchmark for comparison. Users should note that maximum degradation (Dₘₐₓ) values and degradation kinetics (time to 50% degradation) for PROTAC ERRα Degrader-1 remain unreported.

Degradation Efficiency
Data to verify
>80% at 30 nM
Supports ERRα depletion at research-relevant concentration
DC₅₀ unreported; quantitative potency comparison not possible
ERRα degradation PROTAC efficacy MDM2 E3 ligase target engagement

E3 Ligase Recruitment Mechanism

PROTAC ERRα Degrader-1 recruits the MDM2 E3 ubiquitin ligase via a nutlin-derived MDM2-binding ligand incorporated into its PROTAC architecture [1]. PROTAC ERRα Degrader-3 recruits the von Hippel-Lindau (VHL) E3 ligase via a hydroxyproline-based VHL ligand . This fundamental design distinction carries operational consequences: MDM2 expression is p53-regulated and frequently amplified in cancers, which may potentiate or attenuate degradation efficiency depending on cellular p53/MDM2 status; VHL expression is constitutive but varies across tissues and is lost in clear cell renal cell carcinoma. Additionally, MDM2 recruitment enables concurrent p53 stabilization as a potential ancillary pharmacological effect, whereas VHL recruitment does not modulate HIF-α signaling. No published selectivity data exist for PROTAC ERRα Degrader-1 regarding potential off-target degradation of MDM2 itself (a known phenomenon with certain MDM2-recruiting PROTACs).

E3 Ligase Mechanism
Class-level inference
MDM2 (nutlin-derived) vs. VHL
E3 ligase expression context may modulate degradation
MDM2-low models may attenuate efficiency; no off-target MDM2 degradation data
E3 ligase recruitment MDM2 VHL PROTAC design

Isoform Selectivity

The original characterization study reports that PROTAC ERRα Degrader-1 (compound 6c) specifically degrades ERRα protein, though no quantitative degradation data against ERRβ or ERRγ isoforms are presented in publicly accessible portions of the literature [1]. PROTAC ERRα Degrader-3, by contrast, is explicitly documented to exhibit no degradation activity against ERRβ and ERRγ proteins at concentrations up to 30 nM . The absence of published ERRβ/ERRγ counter-screening data for PROTAC ERRα Degrader-1 represents a critical information gap that precludes quantitative selectivity comparisons. Researchers requiring validated ERRα isoform selectivity should either conduct independent profiling experiments or consider PROTAC ERRα Degrader-3, for which explicit isoform selectivity data are available.

Isoform Selectivity
Data to verify
Claimed ERRα specificity; no ERRβ/γ data
Selectivity requires independent validation
Data gap precludes quantitative comparison; consider alternatives with published selectivity
ERR isoform selectivity ERRβ ERRγ nuclear receptor

Chemical Scaffold Differentiation

PROTAC ERRα Degrader-1 incorporates an (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide moiety as the ERRα-binding warhead [1]. This cyanoacrylamide scaffold is structurally distinct from the ERRα ligands employed in other ERRα-targeting PROTACs, including PROTAC ERRα Degrader-2 (which uses an alternative ERRα-binding chemotype) and PROTAC ERRα ligand 1/2 series (which employ different core scaffolds with reported ERRα inverse agonist activity) . The structural divergence in ERRα-binding warheads may influence degradation cooperativity (the ternary complex geometry that determines ubiquitination efficiency), cell permeability, and metabolic stability. However, no published head-to-head comparisons of degradation cooperativity or cellular permeability exist between PROTAC ERRα Degrader-1 and structurally distinct ERRα PROTACs.

Warhead Chemotype
Class-level inference
Cyanoacrylamide vs. alternative scaffolds
Scaffold divergence may affect degradation cooperativity
No head-to-head permeability or cooperativity data available
cyanoacrylamide ERRα ligand PROTAC linker chemical scaffold

PROTAC ERRα Degrader-1: Recommended Applications


MDM2-Based Degradation in p53-WT Models

PROTAC ERRα Degrader-1 is suitable for experiments where MDM2 E3 ligase recruitment is specifically desired or where VHL-based PROTACs have demonstrated suboptimal performance due to limited VHL expression [1]. The MDM2-recruiting mechanism enables concurrent p53 stabilization as a potential ancillary readout, making this compound appropriate for studies interrogating the intersection of ERRα signaling and p53/MDM2 pathway dynamics. Users should validate MDM2 expression levels in their model system prior to experimentation, as MDM2-low contexts may attenuate degradation efficiency.

SAR Studies of Cyanoacrylamide-Based PROTACs

PROTAC ERRα Degrader-1 serves as a reference compound for SAR campaigns exploring the cyanoacrylamide ERRα-binding chemotype in PROTAC architectures [1]. The (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide warhead represents a distinct scaffold class, and PROTAC ERRα Degrader-1 provides a benchmark for comparing degradation cooperativity, linker-length optimization, and E3 ligase compatibility across this chemical series.

Comparative Mechanistic Studies Across E3 Ligases

PROTAC ERRα Degrader-1 can be employed in parallel with VHL-based ERRα degraders (e.g., PROTAC ERRα Degrader-3) to systematically dissect how E3 ligase choice modulates degradation efficiency, kinetics, and selectivity for the same target protein . Such head-to-head comparisons require internal validation and are valuable for establishing E3-ligase-dependent degradation signatures in specific cellular contexts. The MDM2-based PROTAC ERRα Degrader-1 and VHL-based PROTAC ERRα Degrader-3 represent the most accessible comparative pair for such investigations.

ERRα Loss-of-Function via MDM2-Based Degradation

For acute ERRα loss-of-function experiments in cellular models where genetic knockout is impractical, PROTAC ERRα Degrader-1 provides chemical degradation capability at sub-micromolar concentrations (robust degradation observed at 30 nM) [1]. The MDM2-based mechanism may offer distinct degradation kinetics or persistence profiles compared to VHL-based alternatives, though users should empirically determine the degradation half-life and washout recovery kinetics for their specific experimental system.

Application
Selection Property
Validation Focus
p53-WT model degradation studies
MDM2 E3 ligase recruitment context
p53/MDM2 pathway endpoint monitoring
Cyanoacrylamide PROTAC SAR
Cyanoacrylamide warhead scaffold context
Degradation cooperativity benchmarking
E3 ligase comparative studies
E3 ligase recruitment mechanism comparison
Degradation efficiency and kinetics validation
Acute ERRα loss-of-function models
MDM2-based degradation at research concentration
Degradation half-life and recovery kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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